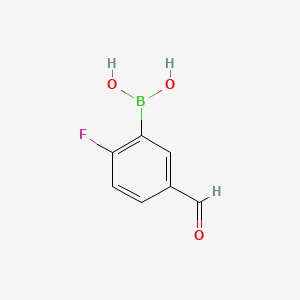

2-Fluoro-5-formylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSWYWCEKCVQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376834 | |

| Record name | 2-Fluoro-5-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-79-3 | |

| Record name | 2-Fluoro-5-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352534-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-5-formylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-formylphenylboronic acid, a key building block in modern medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the formyl and boronic acid moieties offer versatile handles for further chemical modifications and targeted interactions. This document outlines a plausible and detailed synthetic route, compiled from established methodologies for analogous compounds, to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-fluorobenzaldehyde. The first step involves the regioselective bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde. The second step is a magnesium-halogen exchange to form a Grignard reagent, followed by borylation with a trialkyl borate and subsequent hydrolysis to afford the target boronic acid. To prevent the Grignard reagent from reacting with the aldehyde, the formyl group is protected as a diethyl acetal prior to the Grignard reaction and deprotected during the final acidic workup.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst.

Materials:

-

4-fluorobenzaldehyde

-

Dichloromethane (dry)

-

Aluminium trichloride (powdered)

-

Bromine

-

Ice

-

Saturated sodium metabisulphite solution

-

Brine

-

Anhydrous magnesium sulphate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm³) is added to a cooled (0°C) suspension of powdered aluminium trichloride (90.4 g) in dry dichloromethane (100 cm³).

-

Bromine (70.4 g) is then added, and the mixture is heated at reflux for 16 hours.[1]

-

After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium metabisulphite solution, water, and brine, then dried over anhydrous magnesium sulphate.[1]

-

The solvent is evaporated under reduced pressure to give a dark red oil, which is then purified by distillation under reduced pressure using a 4" Vigreux column to yield 3-bromo-4-fluorobenzaldehyde.[1]

Step 2: Synthesis of this compound

This protocol outlines the conversion of 3-bromo-4-fluorobenzaldehyde to the target boronic acid via a protected intermediate.

Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Triethyl orthoformate

-

Ethanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Protection of the Aldehyde

-

To a solution of 3-bromo-4-fluorobenzaldehyde in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 1-bromo-4-fluoro-2-(diethoxymethyl)benzene can be purified by distillation or used directly in the next step.

Part B: Grignard Reaction and Borylation

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

-

Add magnesium turnings to the flask, followed by a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to cover the magnesium turnings.

-

A solution of 1-bromo-4-fluoro-2-(diethoxymethyl)benzene in anhydrous THF is added to the dropping funnel and a small amount is added to the magnesium to initiate the Grignard reaction.

-

Once the reaction has started, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.

-

Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

A solution of triisopropyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60°C.

-

The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.

Part C: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the boronate ester and the acetal protecting group.

-

The resulting mixture is stirred vigorously for 1-2 hours until the deprotection is complete.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization or by an acid-base workup as described for other formylphenylboronic acids.[2][3]

Quantitative Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromine, Aluminum trichloride | ~50-60 | >95 (after distillation) | [1] |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Fuming H₂SO₄, I₂, ZnBr₂, Br₂ | 97 | 96 (GC) | [4] |

| Purified 4-formylphenylboronic acid | Crude 4-formylphenylboronic acid | NaOH, HCl | 94 | 99.6 (HPLC) | [2] |

| Purified 3-formylphenylboronic acid | Crude 3-formylphenylboronic acid | NaOH, HCl | 95 | 99.5 (HPLC) | [2] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Conceptual Signaling Pathway: Serine Protease Inhibition

Phenylboronic acids are known to act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue.

Caption: Inhibition of a serine protease by a boronic acid derivative.

References

- 1. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 3. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 4. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid (CAS: 352534-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a formyl group, and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity, while the aldehyde functionality provides a reactive handle for various chemical transformations. The boronic acid moiety is a key pharmacophore in several FDA-approved drugs and is particularly known for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 352534-79-3 | [1][2] |

| Molecular Formula | C₇H₆BFO₃ | [1] |

| Molecular Weight | 167.93 g/mol | [1] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 168-171 °C | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere, protect from moisture |

Table 2: Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, acetone-d₆) | δ 10.03 (s, 1H), 8.31 (dd, J = 6.0, 2.4 Hz, 1H), 8.13 (dd, J = 8.4, 2.4 Hz, 1H), 7.49 (t, J = 8.4 Hz, 1H), 7.35 (s, 2H, B(OH)₂) | [4] |

| ¹³C NMR | Predicted data for the analogous 2-fluoro-5-formylbenzoic acid suggests the formyl carbon resonates around 190 ppm, and the carbon attached to fluorine shows a significant downfield shift due to electron-withdrawing effects.[5] | [5] |

| IR Spectroscopy | Data not explicitly available. Expected characteristic peaks would include C=O stretching for the aldehyde, O-H stretching for the boronic acid, and C-F stretching. | |

| Mass Spectrometry | Data not explicitly available. Expected molecular ion peaks would be observed. |

Synthesis and Reactivity

General Synthesis Protocol

A common synthetic route to fluoro-substituted 2-formylphenylboronic acids involves a two-step procedure starting from the corresponding bromobenzaldehyde.[6]

Experimental Protocol: Synthesis of Fluoro-substituted 2-formylphenylboronic acids (General Procedure)

-

Protection of the Aldehyde: The starting bromobenzaldehyde is first protected, for example, as a diethyl acetal, to prevent unwanted side reactions of the formyl group.

-

Lithiation and Borylation: The protected bromobenzaldehyde is then subjected to a lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using a strong base like n-butyllithium in an anhydrous ethereal solvent such as THF.

-

Reaction with Borate Ester: The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction mixture is warmed to room temperature, and the borate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired boronic acid.

-

Purification: The final product is then isolated and purified, typically by extraction and recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Antimicrobial and Antifungal Activity

Analogs of this compound have demonstrated notable antimicrobial and antifungal activity.[6] The proposed mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[7][8] This inhibition is thought to occur through the formation of a stable adduct between the boronic acid moiety and the ribose diol of the terminal adenosine of tRNA in the enzyme's active site.

Table 3: Representative Antimicrobial Activity of a Related Compound (5-Trifluoromethyl-2-formylphenylboronic Acid)

| Microorganism | MIC (µg/mL) | Reference |

| Candida albicans | Moderate Activity | [7][9] |

| Aspergillus niger | Higher Activity | [7][9] |

| Escherichia coli | Higher Activity | [7][9] |

| Bacillus cereus | 8 | [7] |

Scaffold for Combinatorial Chemistry and Enzyme Inhibitors

The aldehyde group of this compound serves as a versatile handle for the construction of compound libraries through reactions such as reductive amination and Wittig olefination. This allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs. The boronic acid moiety is a known pharmacophore that can target serine proteases, making this compound an attractive starting point for the development of enzyme inhibitors.

Experimental Protocol: Synthesis of an Amine Library via Reductive Amination (Hypothetical)

This protocol is adapted from a procedure for a diformyl analog and can be modified for this compound.[10]

-

Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, DCM), add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired secondary amine derivative.

Safety and Handling

This compound is considered hazardous.[11] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 4: Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a boronic acid, an aldehyde, and a fluorine-substituted aromatic ring provides a platform for the creation of diverse molecular architectures. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential as a scaffold for the development of enzyme inhibitors, including antimicrobial and antifungal agents targeting LeuRS, underscore its importance for researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid (CAS: 352534-79-3) is a fluorinated organoboron compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of three key functional groups—a boronic acid, a fluorine atom, and a formyl group—on a phenyl ring imparts a unique combination of reactivity and physicochemical properties. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures common in drug candidates. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Meanwhile, the formyl group serves as a reactive handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, proposed synthetic routes, and potential applications in the development of novel therapeutics. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this guide also incorporates data from closely related isomers and analogous compounds to provide a predictive and comparative analysis.

Core Properties and Data

The following tables summarize the available quantitative data for this compound and its closely related isomer, 5-Fluoro-2-formylphenylboronic acid, for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 5-Fluoro-2-formylphenylboronic acid |

| CAS Number | 352534-79-3[2] | 1256355-30-2[3][4] |

| Molecular Formula | C₇H₆BFO₃[2] | C₇H₆BFO₃[4] |

| Molecular Weight | 167.93 g/mol [2] | 167.93 g/mol [4] |

| Physical Form | Not specified | White to Yellow Solid[3] |

| Purity | Not specified | ≥95%[3] |

| Storage Conditions | Inert atmosphere, 2-8°C[2] | Refrigerator[3], 4°C, stored under nitrogen[4] |

Table 2: Computed Properties

| Property | 5-Fluoro-2-formylphenylboronic acid |

| Topological Polar Surface Area (TPSA) | 57.53 Ų[4] |

| logP | -0.682[4] |

| Hydrogen Bond Acceptors | 3[4] |

| Hydrogen Bond Donors | 2[4] |

| Rotatable Bonds | 2[4] |

Table 3: Predicted Spectroscopic Data for Fluoro-formylphenylboronic Acids

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Key Features |

| ¹H NMR | Aromatic Protons: ~7.5 - 8.5 ppm (complex multiplets with H-F and H-H coupling) Aldehyde Proton (-CHO): ~9.9 - 10.5 ppm (singlet) Boronic Acid Protons (-B(OH)₂): ~8.0 - 8.5 ppm (broad singlet)[5] |

| ¹³C NMR | Aromatic Carbons: ~115 - 145 ppm (with C-F coupling) Carbonyl Carbon (-CHO): ~190 - 195 ppm Carbon-Boron (C-B): ~130 - 135 ppm (often broad or unobserved)[5] |

| ¹⁹F NMR | ~(-110) to (-125) ppm[5] |

| ¹¹B NMR | ~28 - 33 ppm (characteristic of trigonal arylboronic acids)[6] |

| IR Spectroscopy | O-H stretch (boronic acid): ~3200-3600 cm⁻¹ (broad) C=O stretch (aldehyde): ~1680-1710 cm⁻¹ C-F stretch: ~1100-1300 cm⁻¹ B-O stretch: ~1300-1400 cm⁻¹[5] |

| Mass Spectrometry | Expected [M-H]⁻ at m/z 166.9 for negative ion mode ESI. Fragmentation may involve loss of H₂O or B(OH)₂.[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly detailed in the available literature. However, a general and plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid from its corresponding bromobenzaldehyde.[8]

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2-fluoro-5-formylbromobenzene.

Caption: Proposed synthesis of this compound.

Step 1 & 2: Lithiation and Borylation

-

Dissolve 2-fluoro-5-formylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.5 equivalents) dropwise to the solution, again maintaining the temperature at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Acidic Work-up and Purification

-

Cool the reaction mixture in an ice bath and acidify by the slow addition of 2 M hydrochloric acid (HCl) to hydrolyze the borate ester.

-

Stir the mixture vigorously for 4-6 hours.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification of the crude this compound can be achieved by recrystallization or silica gel column chromatography.[9][10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura coupling reactions to form biaryl compounds.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).[11]

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane/water).[11]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[11]

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[11]

Applications in Drug Development and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound have not been reported, the broader class of fluoro-substituted 2-formylphenylboronic acids has shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity

Some 2-formylphenylboronic acids exhibit antimicrobial and antifungal properties.[2][8] This activity is often linked to their ability to exist in equilibrium with a cyclic benzoxaborole form in solution.[8] Benzoxaboroles are a class of compounds known to inhibit essential enzymes in microorganisms. For example, the FDA-approved antifungal drug Tavaborole (a benzoxaborole) acts by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in fungi.[2][8] It is plausible that derivatives of this compound could be designed to target similar enzymatic pathways in pathogens.

Caption: Potential mechanism of action for antifungal 2-formylphenylboronic acids.

Enzyme Inhibition in Oncology

The boronic acid moiety is a well-established pharmacophore for targeting serine proteases, which are implicated in various diseases, including cancer. The proteasome, a key target in cancer therapy, is a serine protease that can be inhibited by boronic acid-containing drugs like Bortezomib.[12] Derivatives of this compound could be explored as scaffolds for the development of novel enzyme inhibitors for oncology applications. The formyl group provides a convenient point for diversification to optimize potency and selectivity.[12]

Safety and Handling

Based on the safety data for the closely related isomer, 5-Fluoro-2-formylphenylboronic acid, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2]

Conclusion

This compound is a promising, yet underexplored, building block for drug discovery and organic synthesis. Its trifunctional nature offers a wealth of opportunities for creating diverse and complex molecules. While specific experimental data for this isomer remains scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related fluoro-substituted phenylboronic acids. Further research into the experimental properties and biological activities of this compound is warranted to fully unlock its potential in the development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (5-Fluoro-2-formylphenyl)boronic acid | 1256355-30-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-formylphenylboronic Acid: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its structure, nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification and Nomenclature

This compound is an aromatic organic compound containing a phenyl ring substituted with a fluorine atom, a formyl group, and a boronic acid moiety.

Chemical Structure:

Nomenclature:

-

Systematic IUPAC Name: (2-Fluoro-5-formylphenyl)boronic acid[1]

-

Common Names: 2-Fluoro-5-formylbenzeneboronic acid

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆BFO₃ | [1][2] |

| Molecular Weight | 167.93 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | 119.5-120.4 °C | [3] |

| Purity | ≥95% (typical) | [1] |

| Storage Temperature | Room temperature | [1] |

Table 2: Predicted and Experimental Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, acetone-d₆) | δ 10.03 (s, 1H, CHO), 8.31 (dd, J = 6.0, 2.4 Hz, 1H), 8.03 (m, 1H), 7.53 (s, 2H, B(OH)₂), 7.29 (t, J = 8.9 Hz, 1H) | [3] |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 191.7 (CHO), 171.0 (d, J = 253.1 Hz, C-F), other aromatic signals | [3] |

| ¹⁹F NMR (376 MHz, acetone-d₆) | δ -113.4 | [3] |

| ¹¹B NMR (128 MHz, acetone-d₆) | δ 28.8 | [3] |

| IR Spectroscopy (cm⁻¹) | Predicted: 3500-3200 (O-H), 1710-1690 (C=O), 1380-1330 (B-O), 1250-1150 (C-F) | [4] |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ ≈ 169, [M-H]⁻ ≈ 167 | [4] |

Experimental Protocols

This section details generalized experimental procedures for the synthesis of this compound and its application in common synthetic transformations.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-bromo-5-fluorobenzaldehyde.

Step 1: Lithiation and Borylation of 2-Bromo-5-fluorobenzaldehyde

-

Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis

-

Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to quench the reaction and hydrolyze the borate ester.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).[5]

-

Add a degassed solvent system (e.g., toluene, dioxane, or a mixture of DMF and water).[5]

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.[5]

Reductive Amination for Inhibitor Synthesis

The formyl group of this compound can be readily converted to an amine via reductive amination, a key step in the synthesis of various enzyme inhibitors.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add the desired primary or secondary amine (1.1-1.5 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), portion-wise.

-

Stir the reaction at room temperature until completion (typically 12-24 hours).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Remove the solvent and purify the resulting aminomethylphenylboronic acid derivative by chromatography or crystallization.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.

References

Spectroscopic Profile of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-formylphenylboronic acid (CAS No. 1256355-30-2), a key building block in medicinal chemistry and organic synthesis. Due to the limited public availability of experimental spectra, this document combines predicted data with established spectroscopic characteristics of structurally related compounds to offer a valuable resource for the identification, characterization, and quality control of this important molecule.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is derived from analyses of similar compounds and predictive software, providing a robust baseline for experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific experimental NMR data for this compound is not publicly available, a study on fluoro-substituted 2-formylphenylboronic acids suggests its characterization has been performed and used for comparative analysis.[1][2] The predicted data below is based on the analysis of structurally similar compounds and serves as a guideline for spectral interpretation.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~9.9 - 10.1 | s | -CHO | The aldehyde proton is characteristically found at a high chemical shift. |

| ~8.2 - 8.4 | m | Aromatic H | |

| ~7.8 - 8.0 | m | Aromatic H | |

| ~7.3 - 7.5 | m | Aromatic H | |

| ~5.5 - 6.5 | br s | -B(OH)₂ | The boronic acid protons are often broad and may exchange with water. |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~190 - 192 | -CHO | The carbonyl carbon of the aldehyde group. |

| ~160 - 165 (d) | C-F | The carbon directly attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. |

| ~135 - 145 | Aromatic C | |

| ~130 - 135 | Aromatic C | |

| ~120 - 125 (d) | Aromatic C | Carbon adjacent to the C-F bond will exhibit a smaller ²JCF coupling. |

| Not typically observed | C-B | The carbon attached to the boron atom is often broadened and may not be observed. |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3600 - 3200 | O-H | Stretching (broad) |

| ~3100 - 3000 | C-H (aromatic) | Stretching |

| ~2850, ~2750 | C-H (aldehyde) | Stretching |

| ~1700 | C=O (aldehyde) | Stretching (strong) |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| ~1350 | B-O | Stretching |

| ~1250 | C-F | Stretching |

Table 3: Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines). Electrospray ionization (ESI) is a common technique for their analysis.

| m/z Ratio | Interpretation | Notes |

| 168.04 (M+) | Molecular Ion | The exact mass will show a characteristic isotopic pattern due to ¹⁰B and ¹¹B. |

| 150.03 ([M-H₂O]+) | Loss of a water molecule from the boronic acid. | A common fragmentation pathway for boronic acids. |

| 123.03 ([M-B(OH)₂]+) | Loss of the boronic acid group. | |

| 139.03 ([M-CHO]+) | Loss of the formyl group. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe characteristic product ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

References

2-Fluoro-5-formylphenylboronic Acid: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-formylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a fluorine substituent, and a formyl group, offers a versatile platform for the construction of complex molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The formyl group serves as a reactive handle for a wide array of chemical transformations, including reductive amination and condensation reactions, making it an ideal anchor for combinatorial library synthesis and the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis and key applications of this compound.

Synthesis of this compound

Representative Synthetic Protocol: Grignard-Based Borylation

A prevalent method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. This approach offers a straightforward route to the target compound.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. A solution of the corresponding aryl bromide (e.g., 3-bromo-4-fluorobenzaldehyde) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle heating, and the addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2 M HCl) at 0 °C. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude boronic acid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the final product.

| Starting Material | Reagents | Solvent | Typical Yield | Purity | Reference |

| 3-Bromo-4-fluorobenzaldehyde | Mg, I₂, Triisopropyl borate, HCl | THF, Ethyl Acetate | Not Reported | >95% | (Representative Protocol) |

| 2-Bromo-4-trifluoromethylbenzaldehyde | n-BuLi, Triethyl borate | Et₂O, THF | 26% | Elemental Analysis | [1] |

Table 1: Summary of Quantitative Data for a Representative Synthesis of a Substituted 2-Formylphenylboronic Acid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Applications in Drug Discovery and Materials Science

This compound is a versatile reagent with significant applications in the development of pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-fluoro-5-formylphenyl moiety into a variety of molecular scaffolds. This is particularly valuable in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq) are combined.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF/water) is added.

-

Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Variable |

| Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Variable |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Reactions.

Development of Enzyme Inhibitors

The boronic acid functional group is a known pharmacophore that can form reversible covalent bonds with the active site serine residues of proteases. This makes boronic acid-containing compounds attractive candidates for the development of enzyme inhibitors. The formyl group on this compound can be further functionalized, for example, through reductive amination, to generate a library of compounds for screening against various enzyme targets, such as the proteasome, which is a key target in cancer therapy.

Signaling Pathway for Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome pathway by a boronic acid-based inhibitor.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the advantageous properties conferred by the fluorine and formyl substituents, makes it a valuable tool for the discovery and development of new chemical entities. The synthetic routes are accessible, and its applications are expanding, promising continued utility in the hands of researchers and drug development professionals.

References

A Technical Guide to 2-Fluoro-5-formylphenylboronic Acid and Its Isomers for Drug Discovery Professionals

This guide provides an in-depth overview of 2-Fluoro-5-formylphenylboronic acid, a key building block for researchers and scientists in the field of drug development. Due to the potential for ambiguity in chemical nomenclature, this document also clarifies the distinction between this compound and its close isomer, 5-Fluoro-2-formylphenylboronic acid. Both compounds are valuable reagents in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules and as precursors for enzyme inhibitors.

Alternative Names and Chemical Identifiers

For clarity and accurate identification, the following table summarizes the alternative names and key chemical identifiers for this compound and its isomer.

| Property | This compound | 5-Fluoro-2-formylphenylboronic acid |

| IUPAC Name | (2-fluoro-5-formylphenyl)boronic acid | (5-fluoro-2-formylphenyl)boronic acid |

| Synonyms | 2-Fluoro-5-formylbenzeneboronic acid | 5-Fluoro-2-formylbenzeneboronic acid, B-(5-Fluoro-2-formylphenyl)boronic acid |

| CAS Number | 352534-79-3 | 1256355-30-2 |

| Molecular Formula | C₇H₆BFO₃ | C₇H₆BFO₃ |

| Molecular Weight | 167.93 g/mol | 167.93 g/mol |

| MDL Number | MFCD03095100 | MFCD09953731 |

Experimental Protocols

The following sections detail representative experimental protocols relevant to the synthesis and application of fluoro-formylphenylboronic acids.

Synthesis of a Fluoro-formylphenylboronic Acid via Grignard Reaction

This protocol describes a general method for the synthesis of a fluoro-formylphenylboronic acid from its corresponding bromo-benzaldehyde precursor. This method is adapted from procedures for structurally similar compounds and provides a reliable route for laboratory-scale synthesis.

Materials:

-

1-bromo-2-fluoro-5-formylbenzene (or isomer)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask with magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add anhydrous THF to cover the magnesium turnings.

-

Prepare a solution of the starting bromo-benzaldehyde (1.0 equivalent) in anhydrous THF and add a small portion to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture until the magnesium is consumed.

-

In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the prepared Grignard reagent to the cold borate solution via cannula and stir for 2 hours at -78 °C, then allow to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 2 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

Fluoro-formylphenylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The following is a general procedure for such a reaction.

Materials:

-

Aryl halide (1.0 equivalent)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent and stir the mixture at the desired temperature (ranging from room temperature to reflux).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Application in Drug Discovery Workflow

This compound and its isomers are versatile starting materials in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the formyl and boronic acid groups serve as reactive handles for creating diverse compound libraries.[1] These libraries can then be screened for potential therapeutic agents, particularly as enzyme inhibitors.

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

References

A Technical Guide to the Chemical Reactivity of 2-Fluoro-5-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity of 2-Fluoro-5-formylphenylboronic acid, a versatile trifunctional reagent increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a boronic acid, a formyl group, and a fluorine atom on a phenyl ring offers a wide array of synthetic possibilities, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of its key reactions, including detailed experimental protocols and quantitative data, to empower researchers in their synthetic endeavors.

Core Reactivity Profile

This compound is a stable, crystalline solid that exhibits a rich and varied chemical reactivity profile. The three key functional groups—the boronic acid, the formyl group, and the fluoro substituent—each impart distinct chemical properties, enabling a range of selective transformations.

The boronic acid moiety is primarily exploited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The electron-withdrawing nature of the adjacent formyl group and the fluorine atom can influence the reactivity of the boronic acid in these transformations.

The formyl group serves as a versatile handle for various synthetic manipulations. It can undergo nucleophilic addition, reductive amination to form substituted amines, oxidation to a carboxylic acid, and reduction to a hydroxymethyl group. The presence of the boronic acid and fluorine atom can affect the reactivity and selectivity of these reactions.

The fluorine atom enhances the molecule's utility in drug discovery by often improving metabolic stability and binding affinity of the resulting products. Its strong electron-withdrawing inductive effect also influences the reactivity of the other functional groups.

A noteworthy characteristic of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with a cyclic benzoxaborole form in solution. This equilibrium can be influenced by the solvent and the presence of other substituents on the aromatic ring.

Key Chemical Transformations

This section details the primary chemical reactions of this compound, providing both qualitative descriptions and quantitative data where available in the scientific literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be effectively coupled with various aryl and heteroaryl halides. The electron-withdrawing substituents on the boronic acid can make it a challenging coupling partner, sometimes requiring optimization of the catalyst, base, and solvent system to achieve high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a (2-Fluoro-diformylphenyl)boronic acid, which can be adapted for this compound, is as follows:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1]

-

Add a degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).[1]

-

Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

While specific yield data for this compound is not extensively published, the following table provides a baseline for expected yields with various substituted phenylboronic acids under optimized conditions. The yields for formylphenylboronic acids are generally variable and dependent on the specific coupling partners and reaction conditions.[1]

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |

| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |

| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |

| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good |

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to synthesize aryl amines, ethers, and thioethers by forming a carbon-heteroatom bond. This copper-catalyzed reaction is advantageous as it can often be performed under mild conditions and is tolerant of air and moisture.[2][3]

Experimental Protocol: General Procedure for Chan-Lam C-N Coupling

A general protocol for the Chan-Lam amination is as follows:

-

In a reaction vessel, combine the aryl boronic acid (1.0 equiv), the amine (1.0-2.0 equiv), a copper catalyst such as Cu(OAc)₂ (1.0 equiv), and a base like triethylamine or pyridine (2.0-3.0 equiv).[4]

-

Add a suitable solvent, for example, dichloromethane (CH₂Cl₂), and stir the reaction mixture at room temperature.[4]

-

The reaction is typically open to the air, which provides the necessary oxidant.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically worked up by adding an aqueous solution of ammonium hydroxide and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to provide the crude product, which can be purified by chromatography.[4]

Quantitative Data for Chan-Lam Coupling

Reactions of the Formyl Group

The aldehyde functionality of this compound is a gateway to a variety of chemical transformations.

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines. This reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[6]

Experimental Protocol: Reductive Amination

A representative protocol for the reductive amination of a diformylphenylboronic acid analog is as follows:

-

Dissolve the (2-Fluoro-diformylphenyl)boronic acid (1.0 eq) in dichloromethane (DCM).

-

Add the desired primary amine (2.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[6]

-

Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 10 minutes.[6]

-

Continue stirring the reaction mixture at room temperature for 16 hours.[6]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography.[6]

The formyl group can be oxidized to a carboxylic acid, yielding 4-fluoro-3-boronobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Oxidation of the Formyl Group

A reliable method for the synthesis of the analogous 2-Fluoro-5-formylbenzoic acid involves the hydrolysis of a nitrile precursor, which is a two-step process starting from 3-bromo-4-fluorobenzaldehyde.[7] While a direct oxidation protocol for this compound is not detailed, a general approach would involve the use of a suitable oxidizing agent like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) under controlled conditions to avoid over-oxidation or side reactions with the boronic acid moiety.

The formyl group can be readily reduced to a primary alcohol, (2-fluoro-5-(hydroxymethyl)phenyl)boronic acid, using a mild reducing agent such as sodium borohydride (NaBH₄). This transformation provides access to another valuable building block for further synthetic elaboration.

Experimental Protocol: Reduction of the Formyl Group

A general procedure for the reduction of an aldehyde with sodium borohydride is as follows:

-

Dissolve the aldehyde in a suitable solvent, typically methanol or ethanol.[8]

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude alcohol, which can be further purified if necessary.[9]

Visualizing Reaction Pathways

To better illustrate the key transformations of this compound, the following diagrams, generated using the DOT language, depict the logical flow of the Suzuki-Miyaura coupling and a typical reductive amination workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. This guide has provided an in-depth overview of its key reactions, complete with general experimental protocols and comparative data to aid researchers in their synthetic planning and execution. Further investigation into the specific reaction conditions and quantitative yields for this particular molecule will undoubtedly expand its utility and solidify its role as a cornerstone reagent in synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

Technical Guide: Safety and Handling of 2-Fluoro-5-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-5-formylphenylboronic acid (CAS No. 352534-79-3). It is intended to equip laboratory personnel with the necessary information to handle this compound responsibly, minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

This compound is an organic building block frequently utilized in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 352534-79-3[1][2][3] |

| Molecular Formula | C₇H₆BFO₃[1][3] |

| Molecular Weight | 167.93 g/mol [1][3] |

| Appearance | White to Yellow Solid |

| Purity | Typically ≥95%[3] |

| Storage Temperature | Room temperature or refrigerated (2-8°C), under an inert atmosphere.[1][4] |

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (2012).[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2[4] |

| Serious eye damage/eye irritation | Category 2A[4] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[4] |

Hazard Statements

The following GHS hazard statements apply to this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word and Pictogram

-

Signal Word: Warning[4]

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

Quantitative Safety Data

Quantitative toxicological data for this compound is largely unavailable in the provided safety data sheets.

| Parameter | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. 100% of the mixture consists of ingredient(s) of unknown toxicity.[4] |

| LD50/LC50 | Not available. |

| Occupational Exposure Limits | This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[4] |

Experimental Protocols: Safe Handling and Use

Adherence to good industrial hygiene and safety practices is paramount.[4] The following protocols are a synthesis of best practices derived from safety data sheets for this compound and its analogs.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[5]

-

For procedures that may generate dust, use a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear approved safety glasses with side shields or goggles.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[4][6]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be worn.[4]

Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Ensure all necessary PPE is worn correctly.

-

Avoid breathing dust, fumes, or vapors.[3]

-

Avoid contact with skin and eyes.

-

Weigh and handle the solid compound in a fume hood or a designated area with local exhaust ventilation to minimize dust creation.

-

Keep the container tightly closed when not in use.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these procedures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |

Storage and Disposal

Storage

-

Store in a dry, cool, and well-ventilated place.[7]

-

Keep containers tightly closed.[7]

-

It is recommended to store at room temperature or under refrigeration (2-8°C) as specified by the supplier.[1][4]

-

Store under an inert atmosphere to protect from moisture.[7]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[5][8]

-

Collect waste material in a suitable, labeled container for disposal by a licensed professional waste disposal service.[8]

-

Do not dispose of down the drain unless permitted by local authorities. For small quantities, dilution with a large amount of water may be permissible in some jurisdictions, but this should be confirmed.[8][9]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for safely handling this compound in a laboratory setting.

References

- 1. 352534-79-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound 95% | CAS: 352534-79-3 | AChemBlock [achemblock.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sciencing.com [sciencing.com]

- 9. laballey.com [laballey.com]

Commercial Availability and Synthetic Utility of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and potential applications of 2-Fluoro-5-formylphenylboronic acid and its isomers. This class of molecules holds significant value in medicinal chemistry and drug discovery due to the unique combination of a reactive formyl group, a fluorine substituent that can enhance metabolic stability, and a boronic acid moiety known for its role in cross-coupling reactions and as a pharmacophore.

Commercial Availability

This compound and its closely related isomer, 5-Fluoro-2-formylphenylboronic acid, are available from several chemical suppliers. The latter is more commonly listed. Below is a summary of representative commercial data for these compounds.

| Supplier | CAS Number | Compound Name | Purity | Storage |

| Sigma-Aldrich | 1256355-30-2 | (5-Fluoro-2-formylphenyl)boronic acid | 95% | Refrigerator |

| ChemScene | 1256355-30-2 | (5-Fluoro-2-formylphenyl)boronic acid | ≥96% | 4°C, stored under nitrogen |

| Apollo Scientific | 1256355-30-2 | 5-Fluoro-2-formylbenzeneboronic acid | 95% | - |

| United States Biological | 1256355-30-2 | 5-Fluoro-2-formylphenylboronic acid | Highly Purified | 4°C |

| Frontier Specialty Chemicals | 352534-79-3 | This compound | - | - |

| Echemi (via various suppliers) | 1256355-30-2 | (5-fluoro-2-formylphenyl)boronic acid | - | Room temperature, ventilated place |

Synthetic and Experimental Protocols

Substituted formylphenylboronic acids are versatile building blocks in organic synthesis. The following protocols provide detailed methodologies for their synthesis and key reactions.

Proposed Synthesis of this compound

A common route to synthesize arylboronic acids is through a two-step process starting from the corresponding aryl bromide. This involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Theoretical Exploration of 2-Fluoro-5-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylphenylboronic acid is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. Its structural and electronic properties, governed by the interplay of the electron-withdrawing formyl and fluoro substituents and the versatile boronic acid moiety, are of considerable interest for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of a proposed theoretical investigation of this compound, outlining state-of-the-art computational protocols and presenting expected quantitative data based on studies of closely related analogues. The guide is intended to serve as a roadmap for researchers embarking on the computational characterization of this and similar phenylboronic acid derivatives.

Introduction

Phenylboronic acids are a class of compounds of immense importance, serving as key building blocks in Suzuki-Miyaura cross-coupling reactions and as versatile receptors for carbohydrates. The introduction of substituents onto the phenyl ring allows for the fine-tuning of their chemical and physical properties. In particular, ortho-formylphenylboronic acids are known to exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole forms. This equilibrium is often crucial for their biological activity, as seen in the antifungal drug Tavaborole, which contains a fluorine substituent. The presence of a fluorine atom can significantly impact the acidity, stability, and intermolecular interactions of these molecules.